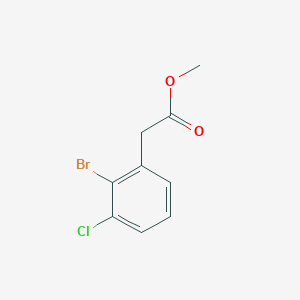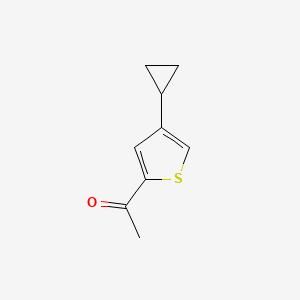![molecular formula C13H10Cl3NO B3033502 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol CAS No. 1036472-12-4](/img/structure/B3033502.png)
4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol
Descripción general
Descripción
The compound of interest, 4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol, is a derivative of 4-aminophenol, which is a compound that has been extensively studied due to its various applications in medicinal chemistry and as a building block for more complex molecules. The presence of chlorine atoms and the dichlorophenylamino group suggests that this compound could exhibit unique physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of aminophenols with aldehydes or ketones to form Schiff bases, which are a class of organic compounds featuring a C=N bond. For instance, the synthesis of 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol was achieved by the condensation reaction of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic medium . Similarly, the synthesis of 2-amino-4-chlorophenol, a potential precursor for the compound of interest, was obtained by catalytic reduction of 4-chloro-2-nitrophenol .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various spectroscopic techniques, including FT-IR, NMR, and elemental analyses . X-ray diffraction has been used to determine the crystal structure of related compounds, providing insights into their geometric configuration . Theoretical calculations, such as density functional theory (DFT), have been employed to predict the molecular geometry and electronic properties, which are then compared with experimental data .
Chemical Reactions Analysis
The chemical reactivity of aminophenol derivatives can be influenced by the substituents on the phenol ring. Schiff bases, like the ones related to the compound of interest, can form complexes with transition metals, which can be characterized by spectroscopic methods and may exhibit biological activities . The interaction of these compounds with DNA has also been studied, indicating potential applications in the development of anticancer agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminophenol derivatives are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect their acidity, solubility, and stability. For example, the antioxidant properties of an imine derivative were evaluated using the DPPH radical method, which provides information about the compound's ability to act as a free radical scavenger . The hydrogen bonding capabilities of aminophenols are also of interest, as they play a crucial role in the formation of supramolecular architectures in crystal packing .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as 3,4-dichloroamphetamine have been found to act as a highly potent and selective serotonin releasing agent (ssra) and bind to the serotonin transporter with high affinity .
Mode of Action
It’s known that aminophenol derivatives can be influenced by the substituents on the phenol ring. Schiff bases, like the ones related to the compound of interest, can form complexes with transition metals, which can be characterized by spectroscopic methods and may exhibit biological activities.
Biochemical Pathways
Related compounds such as dichlorophen are thought to induce the uncoupling of oxidative phosphorylation .
Result of Action
Related compounds have been shown to play an important role as antimicrobial, antioxidative, antibiotic, and anticancer reagents .
Action Environment
Propiedades
IUPAC Name |
4-chloro-2-[(3,4-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl3NO/c14-9-1-4-13(18)8(5-9)7-17-10-2-3-11(15)12(16)6-10/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSDBKCIWYAQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)Cl)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E,4E)-2-cyano-5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-3-methylhexa-2,4-dienoic acid](/img/structure/B3033419.png)
![2,6-dioxo-4-phenyl-N-[3-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide](/img/structure/B3033420.png)
![(2E)-2-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3033421.png)
![5-{[(3,4-Dimethoxyphenethyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3033422.png)
![3-chloro-6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033424.png)

![4-Chloro-2-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B3033430.png)
![2-{[(3,5-Difluorophenyl)amino]methyl}phenol](/img/structure/B3033431.png)

![4-Chloro-2-{[(2-methylphenyl)amino]methyl}phenol](/img/structure/B3033435.png)


![2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3033441.png)
